(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-15-17(13-21-26-15)14-22-8-10-23(11-9-22)19(25)16-4-2-5-18(12-16)24-7-3-6-20-24/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVKWMMFTXICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the 1H-pyrazole derivative and the phenyl ring, followed by a coupling reaction with the piperazine and isoxazole derivatives. Specific conditions may include using catalysts such as palladium or copper and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound could involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and reduce reaction times. Moreover, industrial processes often utilize robust purification methods, like chromatography, to ensure the final product meets high-quality standards.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can be performed with agents such as lithium aluminum hydride.
Substitution: : The functional groups allow for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Typically involve base or acid catalysts depending on the functional group involved.
Major Products Formed
Oxidation may yield ketones or aldehydes.
Reduction might produce alcohols or amines.
Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole and isoxazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone showed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the pyrazole and isoxazole structures enhances the antimicrobial efficacy of the compounds.
Anticancer Research
The compound has also been investigated for its anticancer properties. Studies indicate that similar piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study: Anticancer Activity Assessment
A series of synthesized derivatives were tested against several cancer cell lines, revealing that certain compounds exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis induction. The docking studies provided insights into the binding interactions with specific cancer-related targets, suggesting potential as lead compounds for further drug development .
Neurological Applications
Research into the neuroprotective effects of compounds containing piperazine and pyrazole rings has shown promise in treating neurodegenerative diseases. These compounds may influence neurotransmitter systems and exhibit neuroprotective properties against oxidative stress.
Mechanism of Action
Compounds with similar structures have been reported to interact with various biochemical pathways involved in neuroprotection, including modulation of glutamate receptors and inhibition of neuronal apoptosis .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, which can vary based on the specific application. In biological systems, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These pathways can lead to various outcomes, such as modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparison with structurally analogous molecules is critical. Below is an analysis of key analogs derived from literature:
Structural Analog 1 : (4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-Triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone ()
- Structural Differences :
- Replaces the pyrazole with a triazole ring.
- Introduces a chloro-substituted pyrimidine scaffold.
- Functional Implications: The triazole may enhance metabolic stability compared to pyrazole due to reduced susceptibility to oxidative degradation.
Structural Analog 2 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()
- Structural Differences: Substitutes the methylisoxazole with a trifluoromethylphenyl group. Replaces the phenyl-pyrazole with a butanone-linked pyrazole.
- Functional Implications: The trifluoromethyl group introduces strong hydrophobicity and electron-withdrawing effects, which may enhance blood-brain barrier penetration but increase plasma protein binding . The butanone linker could alter conformational flexibility, affecting target engagement kinetics.
Structural Analog 3 : [5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl]pyridin-3-yl Methanone ()
- Structural Differences :
- Replaces the piperazine with a dihydropyrazole-indole system.
- Lacks the methylisoxazole substituent.
- Functional Implications :
Table 1: Comparative Analysis of Key Features
Research Findings and Implications
Similarity Metrics : Computational similarity assessments (e.g., Tanimoto coefficients) would classify these analogs as moderately similar (60–70% structural overlap), primarily due to shared piperazine or aromatic heterocycles .
Biological Activity :
- The target compound’s methylisoxazole group may confer selectivity for enzymes like cyclooxygenase-2 (COX-2) over COX-1, a trait absent in Analog 1’s chloro-pyrimidine system .
- Analog 2’s trifluoromethyl group could enhance CNS penetration, making it more suitable for neurological targets compared to the target compound .
Pharmacokinetics :
- The piperazine core in the target compound and Analog 2 improves aqueous solubility relative to Analog 3, which lacks this feature .
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure comprises a pyrazole ring fused with a phenyl group and a piperazine moiety linked to a methylisoxazole. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of pyrazole derivatives, including our compound of interest, have been extensively studied. Key activities include:
- Antioxidant Properties : Pyrazole derivatives exhibit significant antioxidant capabilities, which help in mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Many studies indicate that these compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : Molecular docking studies suggest that this compound interacts with various biological receptors, potentially modulating their activity and leading to therapeutic effects .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is likely due to the ability of the compound to scavenge ROS, thereby protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to our target compound:
Study 1: Anticancer Activity
A study focused on the anticancer properties of a related pyrazole derivative demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .
Study 2: Anti-inflammatory Effects
Another research effort evaluated the anti-inflammatory effects of a pyrazole derivative in a rat model of arthritis. Results indicated a marked reduction in inflammatory markers and improved joint function following treatment with the compound .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized for reproducibility?
Answer:
The synthesis typically involves multi-step reactions, including:
- Acylation : Reacting a pyrazole intermediate (e.g., 3-(1H-pyrazol-1-yl)phenol) with a piperazine derivative under coupling conditions, using reagents like EDCI/HOBt for amide bond formation .
- Functionalization : Introducing the 5-methylisoxazole methyl group via nucleophilic substitution or reductive amination, with catalysts such as Pd/C for hydrogenation .
Optimization Tips : - Monitor reaction progress using TLC or HPLC to identify byproducts (e.g., over-chlorinated derivatives) .
- Adjust solvent polarity (e.g., DMF vs. THF) to improve yield in acylation steps .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolve crystal packing and dihedral angles between the pyrazole, phenyl, and piperazine moieties using SHELX software for refinement .
- NMR Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR shifts with similar methanone derivatives (e.g., 4-((5-methylisoxazol-4-yl)methyl)piperazine analogs) to validate substituent positions .
- FTIR : Confirm carbonyl (C=O) stretching vibrations near 1650–1700 cm<sup>-1</sup> .
Basic: How can researchers conduct preliminary biological activity screening for this compound?
Answer:
- Enzyme Inhibition Assays : Test interactions with kinases or GPCRs using fluorescence polarization or SPR, referencing pyrazole-based inhibitors in .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to evaluate permeability in HEK-293 or Caco-2 cell lines .
Advanced: How can conflicting crystallographic data on dihedral angles between the pyrazole and piperazine rings be resolved?
Answer:
- High-Resolution Data : Collect diffraction data at <1.0 Å resolution to reduce noise in SHELXL refinement .
- Twinning Analysis : Apply PLATON to detect pseudo-merohedral twinning, which may distort dihedral measurements .
- Comparative Modeling : Overlay structures of analogs (e.g., (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanone) to identify steric constraints .
Advanced: What mechanistic insights explain the reactivity of the nitro group in related pyrazole-methanone derivatives?
Answer:
- Reduction Pathways : The nitro group on the pyrazole ring can be selectively reduced to an amine using H2/Pd-C or NaBH4/NiCl2, with competing side reactions (e.g., over-reduction to hydroxylamine) mitigated by pH control .
- Electrophilic Substitution : Nitro groups direct substituents to meta positions, as shown in chlorination studies of analogous compounds .
Advanced: How can computational modeling predict binding modes of this compound with biological targets?
Answer:
- Docking Workflow : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, parameterizing the 5-methylisoxazole group as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of piperazine ring conformations in aqueous vs. lipid bilayer environments .
Advanced: What strategies address polymorphism issues during crystallization?
Answer:
- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to isolate stable polymorphs .
- Seeding : Introduce microcrystals of a known polymorph (e.g., monoclinic vs. orthorhombic) to control nucleation .
Advanced: How do steric effects influence the regioselectivity of substitution reactions on the piperazine ring?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
